molecular formula C12H22Cl2N2O3 B1678442 Pirbuterol hydrochloride CAS No. 38029-10-6

Pirbuterol hydrochloride

Cat. No. B1678442
CAS RN: 38029-10-6
M. Wt: 313.22 g/mol
InChI Key: XIDFCZTVVCWBGN-NVJADKKVSA-N
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Description

Pirbuterol is a beta-2 adrenergic bronchodilator . It is used alone or together with other medicines to prevent bronchospasm in patients 12 years of age and older with asthma, bronchitis, emphysema, and other lung diseases .


Molecular Structure Analysis

Pirbuterol hydrochloride has a chemical formula of C12H22Cl2N2O3 . Its average mass is 313.219 and its monoisotopic mass is 312.10 .


Physical And Chemical Properties Analysis

Pirbuterol hydrochloride has a chemical formula of C12H22Cl2N2O3 . Its average mass is 313.219 and its monoisotopic mass is 312.10 .

Scientific Research Applications

Hemodynamic Effects in Congestive Heart Failure

Pirbuterol hydrochloride, an orally effective β-adrenergic agonist, has shown promising effects in improving hemodynamic abnormalities in patients with congestive heart failure. Rude et al. (1981) demonstrated that pirbuterol induced an increase in cardiac index and a fall in systemic vascular resistance without increasing myocardial oxygen consumption or provoking myocardial ischemia in patients with chronic congestive heart failure (Rude et al., 1981).

Bronchodilatory Properties

Pirbuterol hydrochloride has been recognized for its beta2 adrenergic agonist activity, particularly in treating reversible obstructive pulmonary disease. It's structurally similar to albuterol and has shown effectiveness in oral doses for chronic obstructive pulmonary disease and by aerosol for asthma. Studies by Weber and Nelson (1984) highlighted its effectiveness in doses of 15–20 mg orally and 400 μg or greater by aerosol (Weber & Nelson, 1984).

Analytical Detection and Measurement

Mohamed and Aboul‐Enein (1985) developed a fluorometric and spectrophotometric method for assaying pirbuterol hydrochloride in both authentic and dosage forms. This method enabled precise determination and analysis of pirbuterol in various forms, which is crucial for ensuring correct dosage and purity (Mohamed & Aboul‐Enein, 1985).

Stability Analysis

Understanding the stability of pirbuterol hydrochloride is essential for its effective usage in medical treatments. Bansal and Monkhouse (1977) explored the hydrolytic degradation of pirbuterol under various conditions, finding the most stable region for the drug to be at pH 1-2 (Bansal & Monkhouse, 1977).

Selectivity and Efficacy as a Beta2 Adrenergic Bronchodilator

Research by Moore, Constantine, and Barth (1978) highlighted pirbuterol's selectivity for pulmonary tissue compared to cardiac tissue, making it a highly effective beta2 adrenergic bronchodilator for treating conditions like asthma and bronchospasm (Moore, Constantine, & Barth, 1978).

Safety And Hazards

Pirbuterol may cause serious side effects, including worsening trouble breathing, coughing and wheezing (paradoxical bronchospasm), heart problems including faster heart rate and higher blood pressure, possible death in people with asthma who use too much pirbuterol, and worsening of other medical problems in people who also use pirbuterol including increases in blood sugar .

Future Directions

As with all sympathomimetic aerosol medication, cardiac arrest and even death may be associated with abuse of pirbuterol . Therefore, it’s crucial to follow all directions on your medicine label and package. If you do not understand the directions or you are not sure how to use the inhaler, ask your doctor to show you what to do .

properties

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDFCZTVVCWBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38677-81-5 (Parent)
Record name Pirbuterol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045120
Record name Pirbuterol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirbuterol hydrochloride

CAS RN

38029-10-6
Record name Pirbuterol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirbuterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRBUTEROL HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

To 10 ml. of methanol and 10 ml. of 10% hydrochloric acid is added 227 mg. of 2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin, and the resulting reaction mixture allowed to stir at room temperature for 1.5 hrs. Removal of the solvents under vacuum at 70° C. provides 230 mg. of the desired product, which is identical by nuclear magnetic resonance spectroscopy to the product in U.S. Pat. No. 3,700,681.
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2,2-dimethyl-6-(1-hydroxy-2-t-butylaminoethyl)-4H-pyrido[3,2-d]-1,3-dioxin
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Synthesis routes and methods II

Procedure details

One and five-tenths grams (4.8 m moles) of the above intermediate 6-(1-hydroxy-2-t-butylaminoethyl)-2-phenyl-4H-pyrido[3,2-d]-1,3-dioxin is dissolved in 20 ml. of acetone-water (1:1 v/v) and is treated with 1 ml. of 12N hydrochloric acid. After heating the solution to reflux for 5 hrs. the mixture is concentrated to an oil and dissolved in 100 ml. of ethanol. The water is azeotroped with 3 × 100 ml. portions of ethanol and the free base of the product generated by the addition of triethylamine. The solution is concentrated in vacuo to an oily slurry and the free base extracted from the triethylamine hydrochloride by extraction with acetone. The acetone extracts are combined, concentrated to an oil and the oil dissolved in 10 ml. of dry ethanol. Ethanol (.184 ml.) containing hydrogen chloride (188 gm. HCl/ml. ethanol) is added and the solution added dropwise to 2 l. of dry isopropyl ether. The product is filtered and dried, 1.05 g. Further purification by recrystallization from methanol-acetone provides 950 mg. of the product which by infrared and nuclear magnetic resonance spectroscopy and thin-layer chromatography are identical to that in U.S. Pat. No. 3,700,681.
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Synthesis routes and methods III

Procedure details

To a solution of methanol (11.3 l.)--hydrogen chloride gas (620 g., 17 moles) at 20° C. is added, with stirring, 2-phenyl-6-(1-hydroxy-2-t-butylaminoethyl)-4-H-pyrido-[3,2-d]-1,3-dioxin maleate (1880 g., 4.24 moles) over a five minute period. The resulting solution is then stirred for 2 hours at 20°-25° C. and is then concentrated under reduced pressure to a volume of about 3 liters. Acetone (16 liters) is added to the concentrate and the resulting precipitate granulated at 25° C. for a half-hour. The white crystalline solid is separated by filtration and washed with acetone (4 liters). Yield = quantitative. M.P. 183°-187° C. (dec.).
Quantity
620 g
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11.3 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirbuterol hydrochloride
Reactant of Route 2
Pirbuterol hydrochloride
Reactant of Route 3
Pirbuterol hydrochloride
Reactant of Route 4
Pirbuterol hydrochloride
Reactant of Route 5
Pirbuterol hydrochloride
Reactant of Route 6
Pirbuterol hydrochloride

Citations

For This Compound
58
Citations
RW Weber, HS Nelson - Pharmacotherapy: The Journal of …, 1984 - Wiley Online Library
Pirbuterol hydrochloride is a beta 2 adrenergic agonist with a structure similar to that of albuterol, except for the substitution of a pyridine ring for the benzene ring. It is comparable in …
ME Mohamed - Analytical Letters, 1986 - Taylor & Francis
… tartrate and pirbuterol hydrochloride, … pirbuterol hydrochloride such that the concentration of butorphanol tartrate increases from 100 to 300 pg/ml and that of pirbuterol hydrochloride …
Number of citations: 25 www.tandfonline.com
HA Al-khamees, MA Abounassif, KA Al-rashood… - Analytical …, 1988 - Taylor & Francis
… for the quantitation of pirbuterol hydrochloride, namely, (i) … diazotized sulphanilamide and pirbuterol hydrochloride. Under … A, and concentration of pirbuterol hydrochloride is in the range …
Number of citations: 1 www.tandfonline.com
ME Mohamed, HY Aboul-Enein - Journal of the Association of …, 1985 - academic.oup.com
… Pirbuterol hydrochloride has been assayed in alkaline medium by using a fluorometric method … methods for the determination of pirbuterol hydrochloride in pharmaceutical formulations. …
Number of citations: 1 academic.oup.com
HM McIlhenny - Journal of Labelled Compounds and …, 1976 - Wiley Online Library
… INTRODUCTION Pirbuterol hydrochloride is a potent sympathomimetic bronchodilator in animal models(1) and is presently under clinical investigation for effectiveness in patients with …
DM Richards, RN Brogden - Drugs, 1985 - Springer
Synopsis: Pirbuterol 1 is a β-adrenoceptor agonist which differs structurally from salbutamol in the substitution of a pyridine ring for the benzene ring. In common with salbutamol, …
Number of citations: 7 link.springer.com
GIC Nelson, B Silke, MCJ Barker, SH Taylor - Clinical Science, 1981 - portlandpress.com
… The immediate and sustained haemodynamic effects of combining pirbuterol hydrochloride, a new beta-2 adrenoceptor agonist, with positive inotropic activity, with digoxin and …
Number of citations: 0 portlandpress.com
GIC Nelson, B Silke, MCJ Barker… - European Heart …, 1982 - academic.oup.com
… The immediate and sustained dose-response effects of treatment with pirbuterol hydrochloride, a … Pirbuterol hydrochloride is a new beta-2 adrenoceptor agonist with claimed positive …
Number of citations: 6 academic.oup.com
RE Rude, Z Turi, EJ Brown, BH Lorell, WS Colucci… - Circulation, 1981 - Am Heart Assoc
… In summary, pirbuterol hydrochloride is an orally active f-adrenergic agonist that effects substantial hemodynamic improvement in patients with chronic severe congestive heart failure …
Number of citations: 43 www.ahajournals.org
B Sharma, J Hoback, GS Francis, M Hodges… - American Heart …, 1981 - Elsevier
Fourteen patients with refractory congestive heart failure (CHF) were given a single oral dose ranging from 5 to 30 mg of the new sympathomimetic drug pirbuterol. Hemodynamic …
Number of citations: 45 www.sciencedirect.com

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